1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone
Description
1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone (CAS: 13392-18-2) is a key intermediate in the synthesis of Fenoterol Hydrobromide, a selective β2-adrenergic agonist used clinically for bronchodilation in asthma and chronic obstructive pulmonary disease (COPD) . Structurally, it features:
- A 3,5-dihydroxyphenyl group at the ketone position.
- An alkylamino side chain containing a 4-hydroxyphenyl-substituted isopropyl group.
This compound is also identified as an impurity in pharmaceutical formulations of β2-agonists like Terbutaline sulfate, necessitating stringent analytical monitoring .
Properties
CAS No. |
699525-61-6 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethanone |
InChI |
InChI=1S/C17H19NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,18-21H,6,10H2,1H3 |
InChI Key |
IFNGKZSCMSNIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Biological Activity
1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone, also known as a derivative of phenolic compounds, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an amino group that may contribute to its interaction with various biological targets.
- Molecular Formula : C17H19NO4
- Molecular Weight : 301.34 g/mol
- CAS Number : 3014196
The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors in the body. Recent studies have indicated that compounds with similar structures can act as inhibitors for important enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are crucial in various physiological processes.
1. Enzyme Inhibition
Research has shown that derivatives of this compound exhibit significant inhibitory effects on AChE, an enzyme involved in neurotransmission. A study reported Ki values for related compounds ranging from 22.13 nM to 62.11 nM, indicating potent AChE inhibition .
Table 1: AChE Inhibition Potency of Related Compounds
| Compound | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|
| Compound 1 | 28.76 ± 3.00 | - |
| Compound 2 | 22.13 ± 1.96 | - |
| Compound 4 | 23.71 ± 2.95 | - |
| Compound 5 | 62.11 ± 6.00 | - |
2. Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which can mitigate oxidative stress in cells. The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby protecting cellular components from damage.
3. Anti-inflammatory Effects
Preliminary studies suggest that similar phenolic compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Acetylcholinesterase Inhibition
In a study conducted by researchers investigating the effects of phenolic compounds on neurodegenerative diseases, it was found that derivatives similar to our compound inhibited AChE effectively, which is critical for developing treatments for Alzheimer's disease . The study utilized molecular docking techniques to elucidate the binding interactions between the compound and the enzyme active site.
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of various phenolic derivatives, including those structurally related to our compound. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with these compounds, supporting their potential use as therapeutic agents against oxidative damage .
Chemical Reactions Analysis
Phenolic Hydroxyl Reactions
The hydroxyl groups undergo reactions typical of polyphenols:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | O₂, Fe³⁺, or enzymatic catalysts | Quinone derivatives | Formation of reactive intermediates for drug metabolites. |
| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Ether derivatives | Modifying solubility for formulation. |
| Acylation | Acetic anhydride, pyridine | Acetylated derivatives | Protecting groups in synthesis. |
Secondary Amine Reactions
The amine group participates in nucleophilic and alkylation reactions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine derivatives | Intermediate for metal coordination studies. |
| Acylation | Acid chlorides, base | Amide derivatives | Prodrug development. |
Ketone Reactivity
The ethanone group is pivotal in nucleophilic additions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents, organolithiums | Secondary alcohols | Structural diversification in lead optimization. |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Probing metabolic pathways. |
Mechanistic Insights
-
Oxidation of Phenolic Groups : Proceeds via single-electron transfer mechanisms, forming semiquinone radicals that stabilize through resonance.
-
Amine Acylation : Follows a nucleophilic acyl substitution pathway, with the amine attacking the electrophilic carbonyl carbon of acid chlorides.
-
Ketone Reactivity : The electron-deficient carbonyl carbon facilitates nucleophilic attack, influenced by steric hindrance from adjacent groups .
Pharmaceutical Implications
Reactions such as Schiff base formation and phenolic oxidation are critical for:
-
Metabolite Profiling : Identifying bioactive intermediates in Fenoterol-related therapies.
-
Prodrug Design : Enhancing bioavailability through ester or amide derivatives.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to analogs with variations in aromatic substitution patterns and alkylamino groups (Table 1):
Key Observations :
- Aromatic substitution: The 3,5-dihydroxyphenyl group (target compound) vs. 3,4-dihydroxyphenyl (Isoprenaline derivative) alters receptor binding specificity. β2-agonists like Fenoterol favor 3,5-dihydroxy substitution for selective bronchodilatory effects .
- Alkylamino side chains: The isopropyl group in the target compound enhances β2 selectivity, whereas tert-butyl (Terbutaline impurity) increases metabolic stability but reduces receptor affinity .
Pharmacological Activity Comparison
- Terbutaline Impurity (tert-butyl analog) : Lacks therapeutic activity and is monitored as a degradation product in Terbutaline sulfate formulations .
- Isoprenaline Derivative (3,4-dihydroxyphenyl): Non-selective β1/β2-agonist with historical use in cardiac stimulation, highlighting the critical role of aromatic substitution in receptor selectivity .
Physicochemical Properties
Data from handbooks and analytical studies (Table 2):
Notes:
- Hydrochloride salts (e.g., Terbutaline impurity) exhibit improved aqueous solubility compared to free bases.
- The 3,5-dihydroxy substitution in the target compound contributes to hydrogen bonding, enhancing receptor interaction but reducing solubility .
Preparation Methods
Direct Chemical Synthesis
1.1. Starting Materials and Precursors
The synthesis generally begins with phenolic compounds, notably 3,5-dihydroxybenzaldehyde or phenol derivatives, which serve as the core aromatic units. The key intermediates involve substituted phenyl compounds with hydroxyl groups positioned at specific locations to facilitate subsequent functionalization.
Step 1: Phenolic Ring Functionalization
The initial step involves the selective hydroxylation of aromatic precursors to introduce hydroxyl groups at the 3 and 5 positions of the phenyl ring. This can be achieved via electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide in the presence of catalysts or via direct hydroxylation of phenol derivatives.
Step 2: Formation of the Ethanone Core
The phenolic precursor is then subjected to acylation or oxidation to form the ethanone backbone. A typical approach involves Friedel-Crafts acylation with acyl chlorides or anhydrides, followed by oxidation to yield the corresponding ketone.
Step 3: Aminoalkylation
The aminoalkyl side chain, specifically the 2-(4-hydroxyphenyl)-1-methylethyl group, is introduced through nucleophilic substitution or reductive amination. This step often employs amines or amino derivatives reacting with activated ketone intermediates under reductive conditions, such as sodium cyanoborohydride or catalytic hydrogenation.
Step 4: Final Coupling and Purification
The phenolic and amino components are coupled via amide bond formation or Mannich-type reactions, leading to the target molecule. Purification techniques include chromatography, recrystallization, and preparative HPLC to isolate the pure compound.
Biocatalytic and Enzymatic Methods
Recent advances have explored biocatalytic routes, leveraging microorganisms or isolated enzymes to achieve stereoselective synthesis, especially for chiral centers.
Microbial Reduction: Certain microorganisms capable of reducing ketones to chiral amino alcohols are employed, often under mild conditions to enhance enantiomeric purity.
Enzymatic Resolution: Enzymes such as oxidoreductases or transaminases catalyze the stereoselective transformation of racemic mixtures into optically active compounds, significantly improving yield and stereoselectivity.
This approach is advantageous for synthesizing enantiomerically pure intermediates, which are crucial for pharmacological activity.
Patent and Literature-Based Synthesis Protocols
3.1. Patent Example: EP0924193A1
This patent describes a process involving the reaction of a racemic phenylethanol derivative with phenylacetone derivatives, followed by reduction using sodium cyanoborohydride. The process emphasizes the importance of stereoselective reduction and purification to obtain high-purity (R,R)-enantiomers.
The synthesis of phenylethanol derivatives via reductive amination of phenylacetone with amino alcohols, followed by hydroxylation and purification, is a common route.
Use of protecting groups on phenolic hydroxyls during synthesis to prevent side reactions, then deprotection in the final steps.
Data Tables Summarizing Key Parameters
Research Outcomes and Considerations
Yield Optimization: Use of microwave-assisted synthesis and flow chemistry has been shown to increase yields and reduce reaction times.
Stereochemistry Control: Enzymatic methods provide high enantiomeric excess (>99%), essential for pharmacological efficacy.
Environmental Impact: Green chemistry approaches, such as solvent-free reactions and biodegradable catalysts, are increasingly adopted.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-(3,5-dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions using intermediates like 2,4-dihydroxyacetophenone and substituted benzaldehydes. Ethanol and catalytic thionyl chloride are common solvents/reagents. Purification involves recrystallization or column chromatography with silica gel (60–120 mesh). Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water gradient) .
- Critical Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted intermediates.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : and NMR (DMSO-d6, 400 MHz) to confirm phenolic hydroxyls (δ 9.2–9.8 ppm) and ethanone carbonyl (δ 205–210 ppm).
- Mass Spectrometry : High-resolution ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 316.1184 (calculated for C₁₇H₁₈NO₄).
- FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .
Q. What experimental designs are suitable for assessing its stability under varying pH and temperature conditions?
- Protocol : Use a split-plot design with pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C) as factors. Analyze degradation kinetics via UV-Vis spectrophotometry (λmax 280 nm). Stability is pH-dependent, with maximal degradation in alkaline conditions .
Advanced Research Questions
Q. How can contradictory data on its β₂-adrenergic receptor binding affinity be resolved?
- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) may arise from assay variability. Standardize protocols:
- Use CHO-K1 cells expressing human β₂ receptors.
- Compare radioligand binding (³H-CGP 12177) vs. cAMP functional assays.
- Control for metabolite interference (e.g., hydroxylated derivatives) via LC-MS/MS .
Q. What computational strategies predict its environmental persistence and ecotoxicological risks?
- In Silico Tools :
- EPI Suite : Estimate biodegradability (BIOWIN model) and bioaccumulation (log Kow 2.8).
- ECOSAR : Predict acute toxicity to aquatic organisms (LC₅₀ ~5 mg/L for Daphnia magna).
- Molecular Dynamics : Simulate interactions with soil organic matter (kaolinite models) to assess adsorption .
Q. How does stereochemistry influence its metabolic pathways in hepatic models?
- Methodology :
- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at C3/C5).
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
- CYP450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to quantify isoform-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
